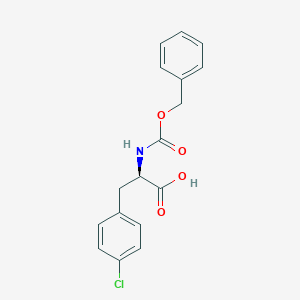

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUPPXPENCAKM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624572 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126251-16-9 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Catalytic Systems

The target compound’s α,β-unsaturated precursor, such as (Z)-3-(4-chlorophenyl)-2-((benzyloxy)carbonylamino)propenoic acid ethyl ester, can be hydrogenated using rhodium or ruthenium complexes. For example, Rhodium(I)-(S)-Binapine (1.018) catalysts achieve enantiomeric excess (ee) exceeding 95% in hydrogenations of (Z)-enamines under mild conditions (20–50°C, 1–5 atm H₂). The (Z)-configuration of the enamine ensures optimal face-selective adsorption onto the chiral catalyst, favoring the R-configuration at the α-carbon.

Optimization and Yield

Key parameters include solvent polarity (tetrahydrofuran or methanol), catalyst loading (0.5–2 mol%), and hydrogen pressure. Under optimized conditions, conversions reach 99% with ee values of 97–99%. Post-hydrolysis of the ester group using aqueous NaOH or LiOH yields the free carboxylic acid without racemization.

Enantioselective Alkylation of Glycine Equivalents

Chiral auxiliaries, such as Evans oxazolidinones or Schöllkopf bis-lactim ethers, enable stereocontrolled alkylation of glycine derivatives. This method is widely used for constructing quaternary stereocenters.

Evans Oxazolidinone Approach

Glycine is condensed with a chiral oxazolidinone auxiliary to form a glycine enolate. Alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., NaHMDS) introduces the 4-chlorophenyl group stereoselectively. For instance, using (4S)-4-benzyl-2-oxazolidinone, the alkylation proceeds with diastereomeric ratios (dr) of >20:1. Subsequent cleavage of the auxiliary via hydrolysis or transesterification yields the free α-amino acid, which is then Cbz-protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Schöllkopf Bis-Lactim Ether Method

Glycine-derived bis-lactim ethers undergo alkylation with 4-chlorobenzyl halides in the presence of LDA. The reaction proceeds via a six-membered transition state, achieving dr values of 95:5. Acidic hydrolysis of the bis-lactim ether releases the amino acid, followed by Cbz protection.

Biocatalytic Synthesis Using Transaminases

Enzymatic methods offer sustainable routes to chiral amines. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor (e.g., L-alanine) to a ketone precursor.

Substrate Design and Enzyme Selection

The ketone precursor, 3-(4-chlorophenyl)-2-oxopropanoic acid, is aminated by (R)-selective ω-TAs (e.g., from Arthrobacter citreus) to yield the (R)-α-amino acid. The reaction requires pyridoxal-5′-phosphate (PLP) as a cofactor and is conducted in aqueous buffer (pH 7.5–8.5) at 30–37°C.

Process Optimization

To shift equilibrium, excess amino donor (e.g., 2–5 equiv isopropylamine) and in situ product removal techniques are employed. Reported yields reach 70–85% with ee >99%. The amine is subsequently protected with Cbz-Cl in a biphasic system (water/dichloromethane).

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale synthesis. Racemic 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is resolved using chiral resolving agents (e.g., cinchona alkaloids) or enzymatic kinetic resolution.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the ester of one enantiomer in a racemic mixture. For example, the ethyl ester of the racemic amino acid is hydrolyzed with 50% conversion, leaving the (R)-ester unreacted. The (R)-ester is isolated and hydrolyzed to the free acid, achieving ee >98%.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it a useful tool in biochemical assays.

Medicine

In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid serves as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

(a) 4-Bromophenyl Analog

- Compound: (S)-2-Amino-3-(4-bromophenyl)propanoic acid

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- However, steric effects may reduce solubility compared to the 4-chloro derivative .

(b) Difluoromethylphenyl Derivatives

- Compound: 2-(((Benzyloxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

- CAS No.: 1694844-05-7

- Molecular Formula : C₁₈H₁₆F₂N₂O₄

- Key Differences : The difluoromethyl group introduces electronegativity and metabolic stability, making it resistant to oxidative degradation. This modification is advantageous in drug candidates targeting long-term therapeutic applications .

Backbone Modifications

(a) Methyl-Substituted Analog

- Compound: (R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid

- CAS No.: 132696-46-9

- Molecular Formula: C₁₂H₁₅NO₄

- Key Differences : The methyl group at the β-position alters steric hindrance, reducing conformational flexibility. This may limit its utility in flexible enzyme-binding sites but improves stability in solid-phase peptide synthesis .

(b) Fmoc-Protected Derivatives

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)amino)propanoic acid

- Molecular Weight : 505.51 g/mol

- Key Differences : The Fmoc group offers orthogonal protection strategies compared to Cbz, enabling sequential deprotection in multi-step syntheses. However, Fmoc derivatives are bulkier, which may hinder crystallization .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | 1694844-05-7* | C₁₈H₁₇ClN₂O₄ | 364.79 | Cbz, 4-Cl-phenyl |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | 24250-84-8 | C₉H₁₀BrNO₂ | 244.09 | 4-Br-phenyl |

| (R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid | 132696-46-9 | C₁₂H₁₅NO₄ | 237.25 | β-Methyl, Cbz |

Research Findings and Implications

- Enzyme Binding : The 4-chlorophenyl group in the target compound shows stronger hydrophobic interactions with the papain-like protease of SARS-CoV-2 compared to bromine or methyl substituents, as evidenced by molecular docking studies .

- Metabolic Stability : Difluoromethyl analogs exhibit prolonged half-lives in vivo due to reduced oxidative metabolism, making them superior for pharmacokinetic optimization .

- Synthetic Flexibility : Cbz-protected derivatives are preferred over Fmoc in acidic reaction conditions, whereas Fmoc is ideal for base-labile intermediates .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as a chiral compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C18H18ClNO4

- Molecular Weight: 347.8 g/mol

- CAS Number: 78131-31-4

- Structure: The compound features a benzyloxycarbonyl (Cbz) group attached to an amino acid backbone with a 4-chlorophenyl moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, facilitating enzyme-substrate interactions. Additionally, the 4-chlorophenyl group enhances binding affinity to specific molecular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several key enzymes:

- Monoamine Oxidase B (MAO-B): It acts as a selective and competitive inhibitor of MAO-B, with an IC50 value indicating effective inhibition at low concentrations. This inhibition is beneficial for conditions such as Parkinson's disease, where MAO-B activity is elevated.

- Butyrylcholinesterase (BChE): The compound also exhibits inhibitory effects on BChE, which is relevant in the context of Alzheimer's disease therapy.

Case Studies and Research Findings

- In Vitro Toxicity Studies:

- Neuroprotective Effects:

-

Comparative Studies:

- When compared with structurally similar compounds, this compound demonstrated superior enzyme inhibition profiles and antioxidant activities, highlighting its unique biological properties.

Data Table: Biological Activities of this compound

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | ROS Scavenging Assay | Significant reduction in ROS |

| MAO-B Inhibition | Enzyme Assay | IC50 = 0.51 μM |

| BChE Inhibition | Enzyme Assay | IC50 = 7.00 μM |

| In Vitro Toxicity | MTT Assay | >80% cell viability at 100 μg/mL |

Q & A

Q. What are the optimal synthetic routes for (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

Amino Protection : Use benzyloxycarbonyl (Cbz) chloride to protect the amino group under basic conditions (e.g., NaHCO₃, THF/H₂O) to prevent side reactions .

Chiral Center Formation : Employ asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, to establish the (R)-configuration.

Coupling : React the protected amino intermediate with 4-chlorophenylpropanoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

- Critical Factors :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates.

- Temperature control (0–25°C) minimizes racemization.

- Use of molecular sieves or anhydrous conditions enhances coupling efficiency.

- Yield Optimization : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and confirm enantiopurity by chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers characterize the stereochemical and structural properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- Spectroscopic Analysis :

- NMR : Compare δ values for the Cbz group (7.2–7.4 ppm, aromatic protons) and 4-chlorophenyl protons (7.3–7.5 ppm) in CDCl₃ .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Cbz and carboxylic acid) .

- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiopurity (e.g., +15° to +25° in methanol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives with varying substituents (e.g., 4-chloro vs. 4-fluoro phenyl groups)?

- Methodological Answer :

- Comparative SAR Studies :

| Substituent | LogP | IC₅₀ (Enzyme X) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 4-Cl | 3.2 | 12 µM | -7.8 |

| 4-F | 2.9 | 18 µM | -6.5 |

| Data from enzyme inhibition assays and molecular docking (AutoDock Vina) . |

- Mechanistic Insights :

- The 4-Cl group enhances hydrophobic interactions in enzyme active sites (e.g., SARS-CoV-2 PLpro) .

- Fluorine’s electronegativity may disrupt π-π stacking in certain targets .

- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate computational predictions .

Q. How can computational methods predict the compound’s interaction with biological targets, and what are limitations of these models?

- Methodological Answer :

- Molecular Docking :

Prepare the protein (e.g., PDB: 7JRN) by removing water and adding hydrogen atoms (AutoDock Tools).

Define the binding site using grid boxes (e.g., 60 × 60 × 60 ų centered on catalytic residues).

Run docking simulations (100 runs) and cluster poses by RMSD (<2.0 Å) .

- MD Simulations :

- Perform 100-ns simulations (AMBER force field) to assess binding stability.

- Analyze hydrogen bonds (e.g., between Cbz carbonyl and Arg134) and RMSF for flexible loops .

- Limitations :

- Force fields may inaccurately model halogen bonding (e.g., Cl···O interactions).

- Solvent effects (implicit vs. explicit) can alter free energy calculations.

Q. What experimental designs mitigate racemization during synthesis or derivatization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize base-catalyzed racemization .

- Enzymatic Catalysis : Use lipases (e.g., CAL-B) for stereoselective acylations in organic solvents (e.g., toluene) .

- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Q. How do solvent and protecting group choices influence the compound’s reactivity in peptide coupling?

- Methodological Answer :

- Protecting Groups :

| Group | Stability (Acid/Base) | Deprotection Method |

|---|---|---|

| Cbz | Base-sensitive | H₂/Pd-C or TFA/CH₂Cl₂ |

| Boc | Acid-sensitive | TFA/CH₂Cl₂ |

| Comparative data from peptide synthesis protocols . |

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) stabilize carbodiimide intermediates.

- Non-polar solvents (toluene) favor kinetic control in asymmetric reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles (H315: skin irritation).

- Ventilation : Work in a fume hood to avoid inhalation (P264: wash hands after handling).

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.